4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Description
4-(N,N-Diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a thiazole ring at the N-position. The thiazole ring is further substituted with a thiophen-2-yl group at its 4-position. This structure combines sulfonamide, benzamide, and heteroaromatic moieties, which are commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-3-11-23(12-4-2)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(14-28-20)18-6-5-13-27-18/h3-10,13-14H,1-2,11-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHSJPXIHHJGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic derivative that combines elements of thiazole and thiophene, which are known for their biological activities. This article explores its biological activity, particularly focusing on its antitumor potential, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, a thiophene moiety, and a sulfamoyl group, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing thiazole and thiophene structures exhibit various biological activities, including:
- Antitumor Activity : Many thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation markers.
The antitumor activity of thiazole and thiophene derivatives often involves several mechanisms:
- Inhibition of DNA/RNA Synthesis : Compounds may interfere with nucleic acid synthesis, disrupting cell division.
- Targeting Kinases : Thiazole derivatives can inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : These compounds may activate apoptotic pathways, leading to programmed cell death in cancer cells.
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 20 µM for selected compounds .
- Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to dihydrofolate reductase (DHFR), a critical target in cancer therapy, indicating potential as an antitumor agent .
- Comparative Analysis : In comparison with standard chemotherapeutics like cisplatin, certain thiazole derivatives exhibited lower cytotoxicity towards normal cells while maintaining efficacy against tumor cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Bacterial Strains Tested : Compounds were evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing promising antibacterial activity with MIC values below 50 µg/mL .
Summary Table of Biological Activities
| Activity Type | Targeted Cells/Organisms | IC50/Effectiveness |
|---|---|---|
| Antitumor | A549, HepG2 | 5 - 20 µM |
| Antimicrobial | S. aureus, E. coli | MIC < 50 µg/mL |
| Anti-inflammatory | Various | Not quantified |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substitutions
- Allyl groups may also enhance metabolic stability due to reduced oxidation susceptibility compared to alkyl chains .
- Thiazole Substituents: The thiophen-2-yl group in the target compound provides an electron-rich heteroaromatic system, contrasting with fluorophenyl () or pyridyl () groups. Thiophene’s sulfur atom may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Yields for analogous compounds in and range from 78–90%, suggesting efficient synthetic routes for benzamide-thiazole hybrids. The target compound’s diallyl group may lower melting points compared to rigid substituents (e.g., pyridyl), but this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
